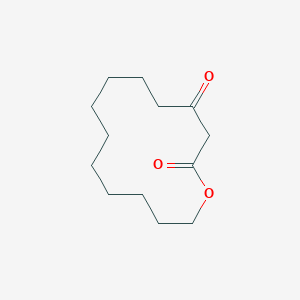
1-Oxacyclotetradecane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxacyclotetradecane-2,4-dione is a chemical compound with a unique structure that includes a 14-membered ring containing an oxygen atom and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxacyclotetradecane-2,4-dione typically involves cyclization reactions. One common method is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow chemistry. This allows for the efficient production of the compound in larger quantities while maintaining control over reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxacyclotetradecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Oxacyclotetradecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Oxacyclotetradecane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: A macrolide antibiotic with a similar ring structure but different functional groups.
Clarithromycin: Another macrolide antibiotic, structurally related to erythromycin but with additional modifications.
Uniqueness
1-Oxacyclotetradecane-2,4-dione is unique due to its specific ring size and the presence of two ketone groups. This distinguishes it from other compounds with similar ring structures but different functional groups, leading to distinct chemical and biological properties.
Propriétés
| 85920-71-4 | |
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
oxacyclotetradecane-2,4-dione |
InChI |
InChI=1S/C13H22O3/c14-12-9-7-5-3-1-2-4-6-8-10-16-13(15)11-12/h1-11H2 |
Clé InChI |
DSMOQRAVYHIRLL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCOC(=O)CC(=O)CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




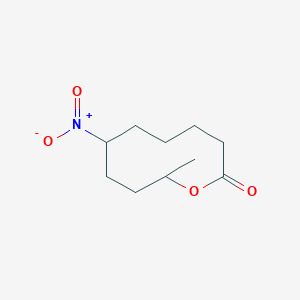
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/no-structure.png)
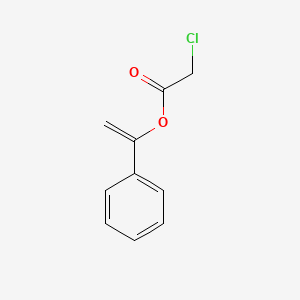
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
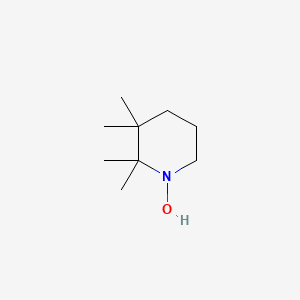
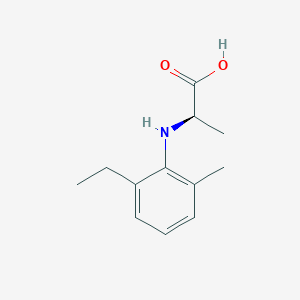
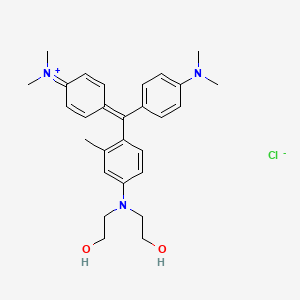
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
